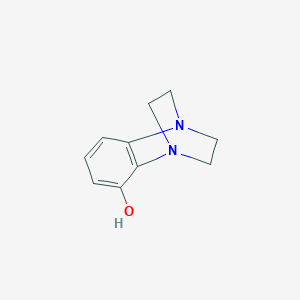
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, also known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
生化学的および生理学的効果
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of reactive oxygen species, and the modulation of cytokine production. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
実験室実験の利点と制限
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has some limitations, including its instability in acidic conditions and its low bioavailability.
将来の方向性
There are several future directions for the research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, including the development of novel synthetic methods for 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives with improved biological activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives can also be used as probes to study the mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its potential targets. Furthermore, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be incorporated into various materials, including polymers and nanoparticles, for various applications, including drug delivery and sensing.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has provided insights into its mechanism of action and its biochemical and physiological effects. Further research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its derivatives can lead to the development of novel therapeutic agents and materials with improved properties.
合成法
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be synthesized using various methods, including the reduction of 2,3-dihydroquinoxaline-6-carboxylic acid and the condensation of 1,2-diaminobenzene with glyoxylic acid. However, the most commonly used method involves the reduction of 2,3-dihydroquinoxaline-6-nitro-5-carboxylic acid using palladium on carbon.
科学的研究の応用
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
CAS番号 |
138023-42-4 |
|---|---|
製品名 |
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol |
InChI |
InChI=1S/C10H12N2O/c13-9-3-1-2-8-10(9)12-6-4-11(8)5-7-12/h1-3,13H,4-7H2 |
InChIキー |
RSJBFPXRLGYGJS-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
正規SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



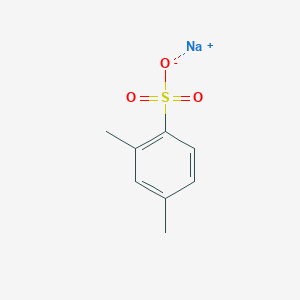
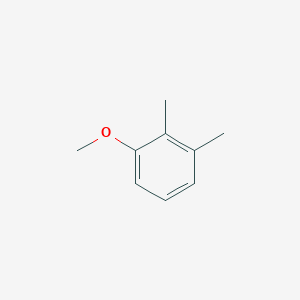
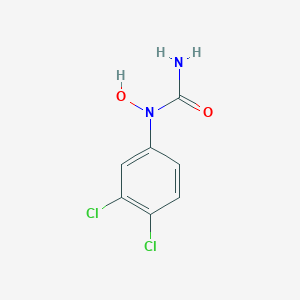
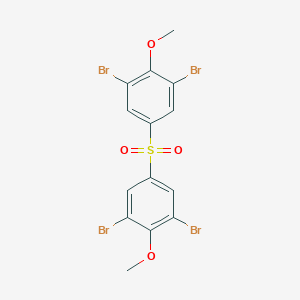
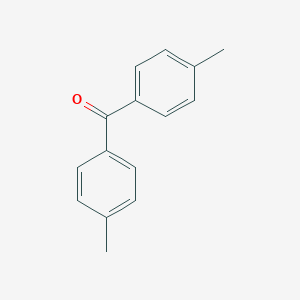
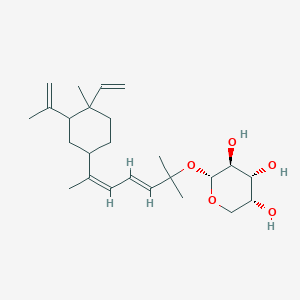
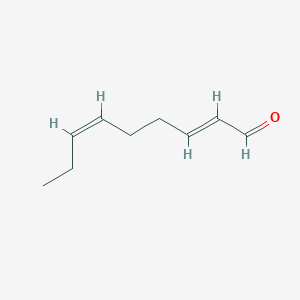
![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)
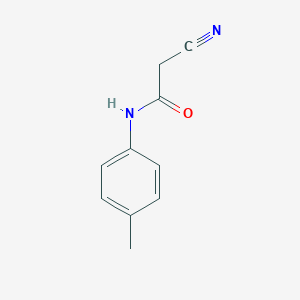
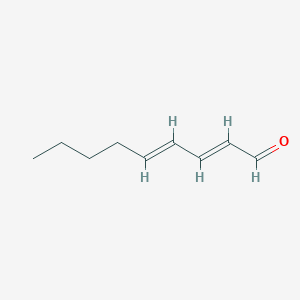
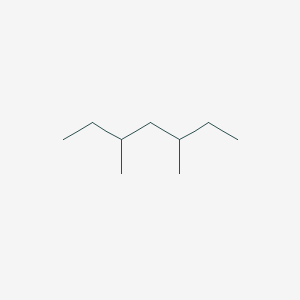
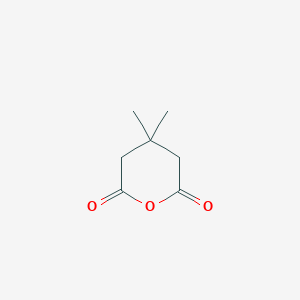
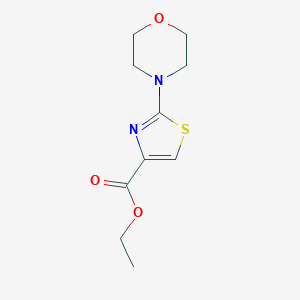
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)